molecular formula C15H16N2O4 B3863731 2-(3-Methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

2-(3-Methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

Cat. No.: B3863731
M. Wt: 288.30 g/mol
InChI Key: QGPNOHNNJAXLAG-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a nitrophenyl group with a hexahydroisoindole moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9-8-10(6-7-13(9)17(20)21)16-14(18)11-4-2-3-5-12(11)15(16)19/h6-8,11-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPNOHNNJAXLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3CCCCC3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the reaction of 3-Methyl-4-nitrophenyl derivatives with hexahydroisoindole precursors under controlled conditions. One common method includes the nitrosation of m-cresol in isopropanol solution, followed by oxidation with aqueous nitric acid to yield 3-Methyl-4-nitrophenol . This intermediate can then be reacted with hexahydroisoindole derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-Methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in redox reactions, while the hexahydroisoindole moiety can interact with biological macromolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is unique due to its combination of a nitrophenyl group with a hexahydroisoindole structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

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